Cas no 107286-29-3 (1-(Pyrrolidin-3-yl)cyclopropanamine)
1-(Pyrrolidin-3-yl)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyrrolidin-3-yl)cyclopropanamine
- 1-(3-pyrrolidinyl)Cyclopropanamine
- 1-(3-PYRROLIDINYL)-CYCLOPROPANAMINE
- 1-pyrrolidin-3-ylcyclopropan-1-amine
- EN300-4264820
- SB45228
- 107286-29-3
- 477700-40-6
- DB-290704
- DTXSID70433669
- 1-(PYRROLIDIN-3-YL)CYCLOPROPAN-1-AMINE
- AKOS006352158
- SCHEMBL728235
-
- MDL: MFCD19212176
- Inchi: 1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2
- InChI Key: LVDQCHMWCCBEMR-UHFFFAOYSA-N
- SMILES: NC1(CC1)C1CNCC1
Computed Properties
- Exact Mass: 126.11582
- Monoisotopic Mass: 126.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05
1-(Pyrrolidin-3-yl)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007987-1g |
1-(Pyrrolidin-3-yl)cyclopropanamine |
107286-29-3 | 95% | 1g |
$1708.50 | 2023-09-04 | |
| Alichem | A109007987-5g |
1-(Pyrrolidin-3-yl)cyclopropanamine |
107286-29-3 | 95% | 5g |
$4716.80 | 2023-09-04 | |
| Chemenu | CM198228-1g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM198228-1g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 95% | 1g |
$935 | 2023-11-25 | |
| Enamine | EN300-4264820-0.05g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 0.05g |
$1261.0 | 2023-05-25 | ||
| Enamine | EN300-4264820-0.1g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 0.1g |
$1320.0 | 2023-05-25 | ||
| Enamine | EN300-4264820-0.25g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 0.25g |
$1381.0 | 2023-05-25 | ||
| Enamine | EN300-4264820-0.5g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 0.5g |
$1440.0 | 2023-05-25 | ||
| Enamine | EN300-4264820-1.0g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 1g |
$1500.0 | 2023-05-25 | ||
| Enamine | EN300-4264820-2.5g |
1-(pyrrolidin-3-yl)cyclopropan-1-amine |
107286-29-3 | 2.5g |
$2940.0 | 2023-05-25 |
1-(Pyrrolidin-3-yl)cyclopropanamine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(Pyrrolidin-3-yl)cyclopropanamine
Research Brief on 1-(Pyrrolidin-3-yl)cyclopropanamine (CAS: 107286-29-3): Recent Advances and Applications in Chemical Biology and Medicine
1-(Pyrrolidin-3-yl)cyclopropanamine (CAS: 107286-29-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological properties, and emerging therapeutic roles.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(Pyrrolidin-3-yl)cyclopropanamine as a key intermediate in the synthesis of novel sigma-1 receptor ligands. The research team utilized the compound's rigid cyclopropane ring and pyrrolidine nitrogen to enhance binding affinity and selectivity, resulting in candidates with promising neuroprotective effects in preclinical models of Parkinson's disease. The study reported a 40% improvement in blood-brain barrier penetration compared to analogous linear structures.
In the realm of enzyme inhibition, recent work published in ACS Chemical Biology (2024) explored the compound's application in developing lysine-specific demethylase 1 (LSD1) inhibitors. The researchers found that derivatives of 1-(Pyrrolidin-3-yl)cyclopropanamine exhibited unique binding modes in the LSD1 active site, with IC50 values in the low micromolar range. Molecular dynamics simulations revealed that the cyclopropane moiety contributes to favorable binding entropy by restricting conformational flexibility of the inhibitor-enzyme complex.
Pharmacokinetic studies have also advanced our understanding of this compound. A 2024 investigation in Drug Metabolism and Disposition characterized the metabolic pathways of 1-(Pyrrolidin-3-yl)cyclopropanamine in human liver microsomes, identifying CYP2D6 as the primary enzyme responsible for its oxidation. These findings have important implications for drug design, suggesting that structural modifications to protect the pyrrolidine nitrogen could enhance metabolic stability.
Emerging applications in positron emission tomography (PET) tracer development have been reported in the past year. Researchers at a leading pharmaceutical institute successfully radiolabeled a fluorine-18 derivative of 1-(Pyrrolidin-3-yl)cyclopropanamine, demonstrating excellent brain uptake and specific binding to monoamine oxidase B (MAO-B) in non-human primates. This development opens new avenues for neurodegenerative disease imaging.
The compound's safety profile has been further elucidated through recent toxicological studies. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2023) established an NOAEL (no observed adverse effect level) of 50 mg/kg/day in rodent models, with no significant off-target activity observed in a broad panel of receptors and ion channels at therapeutic concentrations.
Looking forward, the unique structural features of 1-(Pyrrolidin-3-yl)cyclopropanamine continue to inspire novel applications. Current research directions include its incorporation into proteolysis targeting chimeras (PROTACs) for targeted protein degradation and as a scaffold for developing allosteric modulators of G protein-coupled receptors (GPCRs). The compound's versatility and demonstrated biological activity position it as a valuable tool in modern drug discovery efforts.
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